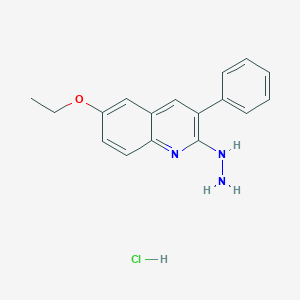

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride

Description

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a substituted quinoline derivative characterized by a hydrazino (-NHNH₂) group at position 2, an ethoxy (-OCH₂CH₃) substituent at position 6, and a phenyl (-C₆H₅) group at position 3.

Properties

CAS No. |

1172477-19-8 |

|---|---|

Molecular Formula |

C17H18ClN3O |

Molecular Weight |

315.8 g/mol |

IUPAC Name |

(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H |

InChI Key |

UFMDQBJACGIDRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

The structural and functional diversity of quinoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 2-hydrazino-6-ethoxy-3-phenylquinoline hydrochloride with structurally related compounds (Table 1), followed by a discussion of key differences.

Table 1: Structural and Molecular Comparison of Quinoline Derivatives

| Compound Name | Position 2 Group | Position 6 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|---|

| 2-Hydrazino-6-ethoxy-3-phenylquinoline HCl* | Hydrazino (-NHNH₂) | Ethoxy (-OCH₂CH₃) | Phenyl (-C₆H₅) | ~C₁₇H₁₇ClN₃O | ~321.8 | Not provided |

| 2-Hydrazino-6-ethyl-3-methylquinoline HCl | Hydrazino | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | C₁₂H₁₆ClN₃ | 237.7 | 1171703-92-6 |

| 2-Amino-6-ethoxy-3-propylquinoline HCl | Amino (-NH₂) | Ethoxy | Propyl (-CH₂CH₂CH₃) | C₁₄H₁₉ClN₂O | 282.8 | 1172755-75-7 |

| 2-Amino-6-methyl-3-phenylquinoline HCl | Amino | Methyl (-CH₃) | Phenyl | C₁₆H₁₅ClN₂ | 270.8 | 1171861-71-4 |

| 2-Amino-3,6-dimethylquinoline HCl | Amino | Methyl | Methyl | C₁₁H₁₃ClN₂ | 216.7 | 1170807-70-1 |

Key Structural and Functional Differences

Substituent Effects at Position 6

- Ethoxy vs. However, its bulkiness may reduce membrane permeability relative to smaller alkyl groups .

- Methyl vs. Ethoxy: Methyl-substituted derivatives (e.g., 2-amino-6-methyl-3-phenylquinoline HCl) exhibit higher lipophilicity, favoring interactions with hydrophobic biological targets .

Functional Group at Position 2

- Hydrazino vs. Amino: The hydrazino group (-NHNH₂) is more nucleophilic and redox-active than the amino group (-NH₂), making the target compound a stronger candidate for coordination chemistry or as a precursor in heterocyclic synthesis. However, hydrazino derivatives may exhibit lower stability under oxidative conditions .

Position 3 Substituents

- Phenyl vs. Alkyl: The phenyl group at position 3 in the target compound contributes to π-π stacking interactions, which are critical in drug-receptor binding or material science applications. In contrast, alkyl substituents (e.g., propyl in 2-amino-6-ethoxy-3-propylquinoline HCl) prioritize steric effects over electronic interactions .

Implications of Structural Variations

Synthetic Utility: The hydrazino group enables condensation reactions for synthesizing fused pyrazole or triazole rings, a feature absent in amino-substituted derivatives .

Safety and Handling: While specific data for the target compound are lacking, ethoxy-containing quinolines (e.g., 7-(2-ethoxyethoxy)quinoline) require precautions against skin/eye irritation and toxic fume inhalation during combustion, as noted in safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.